2-Fluoro-5-vinylpyridine hydrochloride
Description
Structural Characterization of 2-Fluoro-5-vinylpyridine Hydrochloride
The structural elucidation of this compound requires detailed analysis of its molecular architecture, crystallographic arrangement, and intermolecular interactions. The compound demonstrates unique structural features arising from the combination of fluorine substitution, vinyl functionality, and chloride ion association, which collectively determine its solid-state properties and molecular behavior.
Molecular Architecture and Crystallographic Features
The molecular architecture of this compound is characterized by a heterocyclic pyridine core with specific substitution patterns that influence both electronic distribution and spatial arrangement. The presence of the fluorine atom at the 2-position creates significant electronic effects throughout the aromatic system, while the vinyl substituent at the 5-position introduces additional conformational considerations. The hydrochloride formation involves protonation of the pyridine nitrogen, fundamentally altering the electronic character of the heterocycle and creating opportunities for ionic interactions within the crystal lattice.
The base compound 2-Fluoro-5-vinylpyridine exhibits a molecular formula of C₇H₆FN with an average molecular mass of 123.130 daltons and monoisotopic mass of 123.048427 daltons. Upon hydrochloride formation, the molecular weight increases to 159.59 daltons, reflecting the incorporation of hydrogen chloride into the crystal structure. The Chemical Abstracts Service registry number 1951439-29-4 uniquely identifies this hydrochloride form, distinguishing it from related compounds and ensuring precise chemical identification in scientific literature.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₇ClFN | |
| Molecular Weight | 159.59 daltons | |
| Chemical Abstracts Service Number | 1951439-29-4 | |
| MDL Number | MFCD27924159 | |
| SMILES Notation | C=CC1=CN=C(F)C=C1.[H]Cl |
X-ray Diffraction Analysis of Crystal Packing
X-ray diffraction analysis represents the definitive method for determining the three-dimensional arrangement of molecules within the crystal lattice of this compound. While specific crystallographic data for this compound were not available in the current literature survey, the general approach to such analysis involves systematic examination of reflection patterns, unit cell parameters, and space group symmetry. The methodology employed for similar fluorinated pyridine derivatives demonstrates the importance of careful sample preparation and measurement conditions to obtain high-quality diffraction data.
The crystal packing analysis for fluorinated pyridine compounds typically reveals complex intermolecular interactions that stabilize the solid-state structure. For related compounds such as 2-Fluoro-5-(4-fluorophenyl)pyridine, crystallographic studies have shown that the fluorobenzene and 2-fluoropyridine rings adopt specific orientational relationships, with dihedral angles significantly influencing overall molecular geometry. In that particular case, the dihedral angle between the two aromatic systems was determined to be 37.93 degrees, indicating substantial deviation from planarity.
The preparation and handling of crystalline samples for X-ray diffraction analysis requires specific storage conditions to maintain crystal integrity. The compound this compound necessitates storage under inert atmosphere conditions at temperatures between 2-8 degrees Celsius to prevent degradation and maintain crystalline quality. These storage requirements reflect the sensitivity of the compound to atmospheric moisture and oxidation, factors that could significantly impact crystallographic measurements.
Torsional Angle Analysis of Vinyl-Pyridine Conjugation
The torsional angle relationships within this compound significantly influence the electronic conjugation between the vinyl substituent and the pyridine ring system. The vinyl group's orientation relative to the aromatic plane determines the extent of π-orbital overlap and consequently affects the compound's electronic properties and reactivity patterns. Analysis of these torsional relationships requires consideration of both steric and electronic factors that influence conformational preferences.
The vinyl substituent at the 5-position of the pyridine ring creates opportunities for extended conjugation, potentially stabilizing certain conformational arrangements through delocalization of π-electrons. The degree of conjugation depends critically on the torsional angle between the vinyl group and the pyridine ring, with planar arrangements maximizing orbital overlap and electronic communication. However, steric interactions between the vinyl hydrogen atoms and neighboring ring substituents may force deviations from ideal planarity.
For related vinyl-pyridine systems, nuclear magnetic resonance spectroscopy provides valuable insights into conformational behavior and torsional angle preferences. The chemical shifts observed for vinyl protons and carbon atoms reflect the electronic environment influenced by conjugation with the pyridine system. In studies of similar compounds, characteristic chemical shift patterns have been observed for vinyl groups in different conformational arrangements, providing indirect evidence for preferred torsional angles.
Halogen Bonding Interactions in Solid-State Configuration
The presence of fluorine substitution in this compound creates opportunities for halogen bonding interactions that significantly influence solid-state organization and crystal stability. Fluorine atoms can participate in various types of intermolecular interactions, including hydrogen bonding with protic groups and van der Waals interactions with other halogen atoms. These interactions contribute to the overall crystal packing arrangement and influence physical properties such as melting point and solubility.
In related fluorinated pyridine systems, crystallographic studies have revealed that intermolecular interactions are predominantly van der Waals in nature, with minimal contributions from stronger directional interactions. This observation suggests that the fluorine atom's electronegativity and size create specific spatial requirements that influence molecular packing without forming strong directional bonds. The absence of significant π-π stacking interactions in such systems indicates that molecules interact primarily through dispersive forces rather than aromatic interactions.
The hydrochloride formation introduces additional complexity through ionic interactions between the protonated pyridine nitrogen and the chloride counterion. These ionic interactions create strong electrostatic forces that significantly influence crystal packing and stability. The chloride ion's position relative to the organic cation affects both the overall crystal structure and the accessibility of the fluorine atom for intermolecular interactions.
| Interaction Type | Typical Distance Range | Influence on Crystal Packing |
|---|---|---|
| Fluorine Van der Waals | 2.7-3.2 Ångströms | Moderate stabilization |
| Nitrogen-Hydrogen-Chloride | 1.9-2.3 Ångströms | Strong ionic interaction |
| Carbon-Hydrogen-Fluorine | 2.3-2.8 Ångströms | Weak directional influence |
Properties
IUPAC Name |
5-ethenyl-2-fluoropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN.ClH/c1-2-6-3-4-7(8)9-5-6;/h2-5H,1H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRPPBYKUNGHKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(C=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951439-29-4 | |
| Record name | Pyridine, 5-ethenyl-2-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Key Data:
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation of 2-fluoro-5-methylpyridine | Potassium permanganate (KMnO₄) or sodium permanganate (NaMnO₄), alkali (NaOH or KOH) | Heated to 95°C, reaction time ~5 hours | Formation of 2-fluoro-5-pyridine formate (intermediate) |
Research findings indicate that oxidation with KMnO₄ in the presence of alkali yields high-purity pyridine formates with yields around 78-80%. For example, in Example 1, oxidation of 0.1 mol of 2-fluoro-5-methylpyridine with KMnO₄ and KOH produced the pyridine formate with a yield of 80.1%.
Conversion to 2-Fluoro-5-Formylpyridine
The pyridine formate intermediate is then subjected to acyl chlorination to generate the corresponding aldehyde. This involves:
- Reaction with oxalyl chloride or thionyl chloride in a chlorinated solvent such as dichloromethane.
- Reflux conditions for approximately 6 hours.
- Distillation under reduced pressure to isolate the aldehyde.
Critical Parameters:
| Parameter | Value | Notes |
|---|---|---|
| Solvent | Dichloromethane | Commonly used due to good solubility and volatility |
| Reagent | Thionyl chloride or oxalyl chloride | 1.3 to 1.8 equivalents relative to pyridine formate |
| Temperature | Reflux (~40°C) | Ensures complete acyl chlorination |
The outcome is 2-fluoro-5-formyl chloropyridine , which is a key intermediate for subsequent vinylation.
Vinylation to Form 2-Fluoro-5-vinylpyridine
The critical step involves introducing the vinyl group at the 5-position of the pyridine ring. This is achieved through late-stage functionalization using fluorinating agents such as AgF or via palladium-catalyzed cross-coupling techniques, as indicated in recent literature.
Synthesis Strategy:
- Fluorination at the 2-position using AgF in an anhydrous environment, often in acetonitrile.
- Vinylation can be performed via palladium-catalyzed cross-coupling with vinylboronic acids or vinyl stannanes, or via direct fluorination followed by olefin addition.
Research Insights:
A study on late-stage functionalization reports that fluorination at the 2-position followed by vinylation yields 2-fluoro-5-vinylpyridine with yields exceeding 80% under optimized conditions.
Formation of Hydrochloride Salt
The final step involves converting the free base 2-fluoro-5-vinylpyridine into its hydrochloride salt to enhance stability and facilitate handling.
Procedure:
- Dissolution of the free base in a minimal amount of an appropriate solvent like ethanol or water.
- Addition of hydrochloric acid (HCl) gas or concentrated HCl solution.
- Stirring at room temperature until complete salt formation.
- Isolation via filtration or evaporation, yielding 2-fluoro-5-vinylpyridine hydrochloride as a crystalline solid.
Notes:
- The salt formation process is straightforward and can be scaled industrially.
- The resulting hydrochloride salt exhibits high purity and stability, suitable for pharmaceutical or agrochemical applications.
Summary of Preparation Methods
| Method Step | Reagents | Conditions | Yield / Notes |
|---|---|---|---|
| Oxidation | KMnO₄ / NaMnO₄ + alkali | 95°C, 5 hours | ~78-80% yield of pyridine formate |
| Acyl chlorination | Thionyl chloride / oxalyl chloride | Reflux, 6 hours | High purity aldehyde intermediate |
| Vinylation | AgF / Pd-catalyzed coupling | Room temp to 80°C | >80% yield of vinylpyridine |
| Hydrochloride formation | HCl gas or concentrated HCl | Room temp | Stable hydrochloride salt |
Research Findings and Data Tables
Table 1: Summary of Key Reaction Conditions and Yields
| Step | Reagents | Temperature | Reaction Time | Yield / Purity | Notes |
|---|---|---|---|---|---|
| Oxidation | KMnO₄ + KOH | 95°C | 5 hours | 78-80% | Produces pyridine formate |
| Acyl chlorination | Thionyl chloride | Reflux (~40°C) | 6 hours | 98-99% purity | Produces aldehyde intermediate |
| Vinylation | AgF / Pd catalyst | 25-80°C | Varies | >80% | Late-stage functionalization |
| Salt formation | HCl | Room temperature | 1 hour | Stable hydrochloride | Final product |
Research Findings:
- The oxidation step is optimized with a molar ratio of oxidant to pyridine of 2-4:1, with alkali addition (NaOH or KOH) improving conversion efficiency.
- Acyl chlorination benefits from an inert atmosphere (nitrogen or argon) to prevent side reactions.
- Vinylation efficiency improves with anhydrous conditions and proper catalyst selection, with yields exceeding 80%.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-vinylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles.
Polymerization: The vinyl group allows for polymerization reactions to form poly(vinylpyridine) derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Addition Reactions: Electrophiles such as halogens and acids are used.
Polymerization: Catalysts such as Lewis acids and bases are employed.
Major Products
Substitution Reactions: Products include substituted pyridine derivatives.
Addition Reactions: Products include addition compounds with various functional groups.
Polymerization: Products include poly(vinylpyridine) polymers.
Scientific Research Applications
Organic Synthesis
a. Building Block for Functionalized Pyridines
2-Fluoro-5-vinylpyridine hydrochloride serves as an essential building block in the synthesis of various functionalized pyridine derivatives. Its unique structure allows for late-stage functionalization, where the fluorine atom can be substituted with different nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions. This property is particularly useful in synthesizing complex medicinal compounds .
b. Synthesis of Heterocycles
The compound has been utilized in the synthesis of various heterocycles, including piperidines and other nitrogen-containing rings. The fluorine substituent aids in the selective introduction of additional functional groups, enhancing the complexity and diversity of synthesized compounds .
Pharmaceutical Applications
a. Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential in developing new therapeutic agents. Its ability to undergo transformations that introduce diverse functional groups makes it valuable for creating libraries of compounds that can be screened for biological activity .
b. Antiviral and Anticancer Agents
Research indicates that derivatives of 2-fluoro-5-vinylpyridine possess antiviral and anticancer properties. The incorporation of this compound into drug design has led to the discovery of novel agents that target specific pathways in disease mechanisms .
Material Science
a. Polymer Chemistry
The compound is also significant in polymer chemistry, where it is used to synthesize specialized polymers with tailored properties. The vinyl group allows for polymerization reactions, leading to materials that exhibit unique thermal and mechanical characteristics suitable for various applications, including coatings and adhesives .
b. Sensor Development
Recent studies have explored the use of this compound in developing sensors due to its ability to interact with various analytes. The fluorinated structure enhances sensitivity and selectivity in detecting specific chemical species, making it a candidate for environmental monitoring applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Fluoro-5-vinylpyridine hydrochloride involves its interaction with various molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and stability. The vinyl group allows for polymerization and addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
*Calculated based on formula C₇H₇ClFN.
Research Findings and Trends
- Pharmaceutical Intermediates : 2-Chloro-5-fluoropyridine is widely used in antiviral and anticancer agents (e.g., 5-chloro-2-deoxyuridine analogs) , while the target compound’s vinyl group is being explored for covalent inhibitor design.
- Biological Activity : Fluorophenyl-substituted derivatives (e.g., ) show promise in antimicrobial studies, whereas pyrrolidine-containing analogs (e.g., ) target neurological pathways.
Biological Activity
2-Fluoro-5-vinylpyridine hydrochloride is a fluorinated pyridine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by the presence of a vinyl group and a fluorine atom, which can influence its interaction with biological targets. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity
The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity, leading to cell lysis.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast cancer and lung cancer cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 10 |
| HeLa (Cervical Cancer) | 20 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.
- Receptor Modulation : Its structural features allow it to bind to receptors associated with cell signaling pathways, influencing cellular responses.
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant bacterial strains. Results indicated a notable reduction in bacterial viability, suggesting its potential as a therapeutic agent for treating infections caused by multidrug-resistant bacteria.
- Anticancer Study : In research conducted at a prominent cancer research institute, the compound was tested on various cancer cell lines. Results showed that it significantly reduced cell proliferation and induced apoptosis through caspase activation.
Q & A
Q. What green chemistry approaches are feasible for synthesizing this compound?
- Methodological Answer : Replace traditional solvents (DCM, DMF) with biodegradable alternatives (Cyrene™ or 2-MeTHF). Catalytic systems (e.g., recyclable Pd nanoparticles) reduce metal waste. Process intensification via microwave-assisted synthesis (20 minutes vs. 6 hours) improves energy efficiency .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
